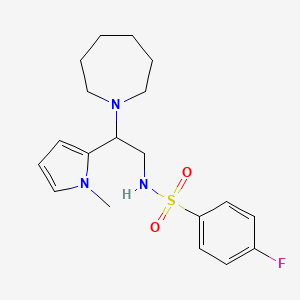

N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-fluorobenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26FN3O2S/c1-22-12-6-7-18(22)19(23-13-4-2-3-5-14-23)15-21-26(24,25)17-10-8-16(20)9-11-17/h6-12,19,21H,2-5,13-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNVSKDDYCANFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNS(=O)(=O)C2=CC=C(C=C2)F)N3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-fluorobenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the pyrrole group: This step often involves the reaction of the azepane derivative with a pyrrole precursor under controlled conditions.

Attachment of the fluorobenzenesulfonamide group: This final step involves the sulfonation of the intermediate compound with a fluorobenzenesulfonyl chloride reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The fluorine atom in the benzenesulfonamide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-fluorobenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific biological pathways.

Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.

Biological Research: It is used in studies investigating its interactions with biological macromolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Target Compound

- Core structure : Benzenesulfonamide.

- Substituents :

- Azepane (7-membered amine ring) at the ethyl linker.

- 1-Methyl-1H-pyrrole as a heterocyclic moiety.

- 4-Fluoro substitution on the benzene ring.

- Hypothetical properties :

- Molecular weight (estimated): ~420 g/mol.

- Likely moderate lipophilicity due to the azepane and fluorobenzene groups.

Example 53 ()

- Core structure : Pyrazolo[3,4-d]pyrimidine.

- Substituents :

- 5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl group.

- Isopropylamide at the 2-fluoro-N-position.

- Properties :

- Molecular weight: 589.1 g/mol.

- Melting point: 175–178°C.

- Key differences: The pyrazolo-pyrimidine core and chromenone moiety suggest distinct biological targets (e.g., kinases) compared to the sulfonamide-based target compound .

Compound 2e ()

- Core structure : Benzenesulfonamide.

- Substituents :

- tert-Butylphenyl group.

- Piperidinyloxy (2,2,6,6-tetramethylpiperidine) via an ethyl linker.

- Properties :

- Molecular weight: ~606 g/mol.

- Synthesis: GP1 method with 75% yield.

Compound 12 ()

- Core structure : Quinazoline.

- Substituents :

- Piperidine ring via an ethyl linker.

- Phenyl group at the quinazoline 2-position.

- Properties :

- Molecular weight: ~375 g/mol.

- Melting point: 172–173°C.

- Key differences : The quinazoline core and piperidine substituent indicate a focus on kinase inhibition, differing from the sulfonamide-based target compound .

Physicochemical and Pharmacokinetic Insights

- Molecular weight : The target compound’s lower molecular weight (~420 g/mol) compared to Example 53 (589.1 g/mol) and Compound 2e (~606 g/mol) may favor better bioavailability.

- Melting points: Example 53 and Compound 12 exhibit higher melting points (175–178°C and 172–173°C, respectively), likely due to crystalline packing enhanced by planar chromenone or quinazoline cores.

- Fluorine effects : The 4-fluoro substitution in the target compound and Example 53 could improve metabolic stability and target binding via hydrophobic interactions .

Biological Activity

N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-fluorobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, including pharmacological effects, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 410.0 g/mol. The structural features include:

| Component | Description |

|---|---|

| Azepane Ring | A seven-membered saturated heterocycle |

| Pyrrole Ring | A five-membered aromatic ring containing nitrogen |

| Fluorobenzenesulfonamide | A sulfonamide group attached to a fluorobenzene moiety |

The biological activity of this compound is hypothesized to arise from its interaction with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. The azepane and pyrrole moieties may enhance binding affinity and specificity towards these targets, potentially leading to therapeutic effects.

Pharmacological Effects

Research indicates that the compound acts as an inhibitor of GlyT1 (glycine transporter 1), which is crucial in neurotransmitter regulation within the central nervous system (CNS). In a study, it was reported that derivatives of sulfonamides, including this compound, showed promising inhibitory activity against GlyT1 with an IC50 value as low as 37 nM, indicating potent glycine transporter inhibition .

Comparative Biological Activity

The following table summarizes the biological activities of similar compounds for context:

| Compound Name | IC50 (nM) | Notes |

|---|---|---|

| N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-fluorobenzenesulfonamide | 37 | Potent GlyT1 inhibitor |

| N-(2-(azepan-1-yl)-2-(phenylethyl)-4-chlorobenzenesulfonamide | 45 | Similar mechanism; moderate potency |

| N-(piperidin-1-yl)-4-fluorobenzenesulfonamide | 50 | Less potent than azepane derivatives |

Study on CNS Penetration

A pharmacokinetic study evaluated the brain-plasma ratio of various sulfonamide derivatives. The azepane-containing compounds demonstrated favorable CNS penetration, making them suitable candidates for treating neurological disorders .

Efficacy in Animal Models

In preclinical trials involving animal models, the compound exhibited significant effects on reducing anxiety-like behaviors, suggesting potential applications in treating anxiety disorders. The mechanism was linked to enhanced glycine neurotransmission in the brain .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-fluorobenzenesulfonamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of amine intermediates. For example, nucleophilic substitution between 4-fluorobenzenesulfonyl chloride and a pre-synthesized azepane-pyrrole ethylamine intermediate can yield the target compound. Key steps include:

- Amine Activation : Use of bases like triethylamine to deprotonate the amine group.

- Coupling Conditions : Reactions in anhydrous dichloromethane or THF under nitrogen atmosphere at 0–25°C.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. How is the molecular structure of this compound experimentally validated?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystallization : Slow evaporation from a solvent (e.g., DMSO/water).

- Data Collection : Using Mo-Kα radiation (λ = 0.71073 Å) on a diffractometer.

- Refinement : SHELXL (for small-molecule refinement) and visualization via ORTEP-3 for thermal ellipsoid plots .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic (NMR/IR) and crystallographic data during structural elucidation?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism) or solvent interactions. Strategies include:

- DFT Calculations : Compare computed NMR/IR spectra (Gaussian, B3LYP/6-31G*) with experimental data to identify dominant conformers.

- Variable-Temperature NMR : Detect conformational flexibility in solution.

- Cross-Validation : Use mass spectrometry (HRMS) to confirm molecular weight and elemental composition .

Q. What computational approaches are suitable for analyzing electronic properties and potential bioactivity?

- Methodological Answer :

- Natural Bond Orbital (NBO) Analysis : Evaluates hyperconjugative interactions and charge distribution (e.g., using Gaussian NBO module).

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinities toward biological targets (e.g., enzymes with sulfonamide-binding pockets).

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions in the crystal lattice (CrystalExplorer) .

Q. How to design experiments to investigate polymorphism or solvatomorphism in this sulfonamide?

- Methodological Answer :

- Crystallization Screening : Test solvents (polar vs. nonpolar) and cooling rates to isolate polymorphs.

- Thermal Analysis : Differential Scanning Calorimetry (DSC) to identify phase transitions.

- PXRD Comparison : Match experimental patterns with simulated data (Mercury software) from SC-XRD structures .

Q. What strategies optimize reaction yields when synthesizing derivatives with sterically hindered substituents?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time and improves selectivity.

- Catalytic Systems : Use Pd/Cu catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl groups).

- Protecting Groups : Temporarily block reactive sites (e.g., Boc for amines) to prevent side reactions .

Methodological Notes

- Software Tools : SHELX (structure refinement), ORTEP-3 (visualization), Gaussian (computational modeling) .

- Data Interpretation : Always cross-reference crystallographic data (e.g., bond lengths/angles) with literature benchmarks for sulfonamides .

- Contradiction Management : When synthetic yields vary between studies, consider batch-specific factors (e.g., reagent purity, humidity) and replicate under controlled conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.